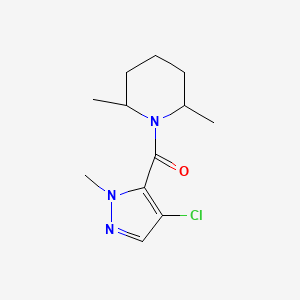![molecular formula C20H17BrN2O4S B10899601 5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899601.png)
5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated aromatic ring, methoxy and benzyl ether substituents, and a thioxodihydropyrimidinedione core.
Preparation Methods
The synthesis of 5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, including the formation of the aromatic ring, introduction of the bromine and methoxy groups, and the construction of the thioxodihydropyrimidinedione core. Common synthetic routes may include:
Aromatic Ring Formation: The aromatic ring can be synthesized through various methods such as Friedel-Crafts alkylation or acylation.
Bromination and Methoxylation:
Thioxodihydropyrimidinedione Core Construction: This step may involve the condensation of appropriate precursors under specific conditions to form the desired core structure.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE include:
- **3-Bromo-5-methoxy-4-(pentyloxy
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the brominated and methoxylated aromatic ring but lacks the thioxodihydropyrimidinedione core.
Properties
Molecular Formula |
C20H17BrN2O4S |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
5-[[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H17BrN2O4S/c1-11-5-3-4-6-13(11)10-27-17-15(21)8-12(9-16(17)26-2)7-14-18(24)22-20(28)23-19(14)25/h3-9H,10H2,1-2H3,(H2,22,23,24,25,28) |
InChI Key |
UCLLXQJVMPOVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)NC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B10899522.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899529.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(2-methoxyphenyl)-1H-imidazol-5-ol](/img/structure/B10899545.png)
![2-iodo-N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10899547.png)
![N-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}aniline](/img/structure/B10899557.png)
![4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)](/img/structure/B10899559.png)
![ethyl 4-[(4-oxo-2-phenylquinazolin-3(4H)-yl)amino]benzoate](/img/structure/B10899573.png)


![(2E)-2-cyano-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10899591.png)

![2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10899608.png)
![N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10899609.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10899612.png)
